molecular formula C19H27N3O2 B064518 2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine CAS No. 185346-17-2

2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine

Cat. No.: B064518
CAS No.: 185346-17-2
M. Wt: 329.4 g/mol
InChI Key: UBWMXPSQXYYPJG-GJZGRUSLSA-N
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Description

2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine is a chiral ligand widely used in asymmetric synthesis. This compound is known for its ability to induce chirality in various chemical reactions, making it a valuable tool in the field of organic chemistry. The presence of oxazoline rings and a pyridine core contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine typically involves the reaction of 2,6-dibromopyridine with (4R)-4-tert-butyl-2-oxazoline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline N-oxides, while reduction can produce the corresponding alcohols .

Scientific Research Applications

2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: Employed in the synthesis of chiral molecules for biological studies.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Applied in the production of fine chemicals and agrochemicals.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine is unique due to its tert-butyl groups, which provide steric hindrance and enhance its selectivity in asymmetric reactions. The presence of these bulky groups also improves the stability of the metal-ligand complex, making it a preferred choice for certain catalytic applications .

Properties

IUPAC Name

(4R)-4-tert-butyl-2-[6-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-18(2,3)14-10-23-16(21-14)12-8-7-9-13(20-12)17-22-15(11-24-17)19(4,5)6/h7-9,14-15H,10-11H2,1-6H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWMXPSQXYYPJG-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@@H](CO3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357347
Record name ZINC00386431
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185346-17-2
Record name 2,6-Bis[(4R)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185346-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ZINC00386431
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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